7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE
Overview
Description
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE is a complex organic compound that features a chromen-2-one core with a trifluoromethyl group and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and biphenyl moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-METHYL-2H-CHROMEN-2-ONE: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-ETHYL-2H-CHROMEN-2-ONE: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity towards certain biological targets.
Properties
IUPAC Name |
7-[2-oxo-2-(4-phenylphenyl)ethoxy]-4-(trifluoromethyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3O4/c25-24(26,27)20-13-23(29)31-22-12-18(10-11-19(20)22)30-14-21(28)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVAQIYVGXGYLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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